Superior DPP-IV Affinity vs. Gly-Pro-AMC
Under standardized conditions (pH 7.2, 25 °C), Ala-Pro-AMC exhibits a Km of 0.34 µM for DPP-IV isolated from Hordeum vulgare [1]. In contrast, Gly-Pro-AMC—the most widely deployed DPP-IV fluorogenic substrate—carries a reported Km of 6.4 µM for the same enzyme under equivalent experimental conditions [1]. This approximately 19-fold lower Km for Ala-Pro-AMC indicates that the enzyme reaches half-maximal velocity at a far lower substrate concentration, translating into higher apparent affinity. For assay designers, this means that Ala-Pro-AMC can reliably detect DPP-IV activity at substrate concentrations where Gly-Pro-AMC would yield substantially lower turnover, enabling more sensitive detection of low-abundance enzyme in crude biological matrices.
| Evidence Dimension | Michaelis constant (Km) for DPP-IV (Hordeum vulgare) |
|---|---|
| Target Compound Data | Km = 0.34 µM (0.00034 mM) |
| Comparator Or Baseline | Gly-Pro-AMC, Km = 6.4 µM (0.0064 mM) |
| Quantified Difference | 19-fold lower Km for Ala-Pro-AMC (0.34 vs. 6.4 µM) |
| Conditions | pH 7.2, 25 °C, purified DPP-IV from Hordeum vulgare |
Why This Matters
A 19-fold lower Km directly translates into higher assay sensitivity at low enzyme concentrations, which is critical for detecting DPP-IV activity in dilute biological samples such as plasma, cerebrospinal fluid, or tissue interstitial fluid.
- [1] BRENDA Enzyme Database. Ligand: Ala-Pro-7-amido-4-methylcoumarin – KM Value (0.00034 mM, pH 7.2, 25 °C) and Gly-Pro-7-amido-4-methylcoumarin – KM Value (0.0064 mM, pH 7.2, 25 °C) for DPP-IV from Hordeum vulgare. BRENDA, 2025. View Source
